4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide
Description
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(25-18-10-12-20(13-11-18)31-19-6-2-1-3-7-19)9-4-16-27-24(29)15-14-21(26-27)22-8-5-17-30-22/h1-3,5-8,10-15,17H,4,9,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVUIDFQDLFPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and pyridazin-1(6H)-yl intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
The compound features a furan ring, a pyridazinone moiety, and a phenoxyphenyl side chain, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various mechanisms:
Case Study: Cell Line Studies
The National Cancer Institute (NCI) conducted screenings on multiple human cancer cell lines, revealing significant growth inhibition:
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20 |
| Non-Small Cell Lung Cancer | A549 | >15 |
| Renal Cancer | A498 | >10 |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been studied, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
Inhibition of Inflammatory Pathways
Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study: In Vivo Models
In a recent study involving animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties.
Effectiveness Against Bacteria
In vitro studies have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
Mechanism of Action
The mechanism by which 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide: shares structural similarities with other pyridazinone derivatives and furan-containing compounds.
Pyridazinone derivatives: Known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Furan-containing compounds: Often explored for their unique chemical reactivity and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a furan ring and a pyridazinone moiety, which contribute to its diverse biological activities. Recent studies have explored its potential as an antimicrobial and anticancer agent, highlighting its pharmacological relevance.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 394.4 g/mol. The structure is characterized by the following features:
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and biological interactions. |
| Pyridazinone Core | Known for various biological activities, including antimicrobial properties. |
| Amide Group | Enhances solubility and bioavailability. |
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound exhibit notable antimicrobial properties. For instance, studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against specific cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving tubulin polymerization disruption, similar to other known tubulin inhibitors .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells:
- Tubulin Binding : The compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
- Enzyme Inhibition : The furan and pyridazine moieties can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and affecting cell survival .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antimycobacterial Evaluation : A study evaluated similar furan-containing compounds for their antimycobacterial activity, highlighting the importance of structural features in enhancing efficacy against Mycobacterium tuberculosis .
- Cancer Cell Line Studies : Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of related compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications .
Q & A
Q. Key Challenges & Future Directions :
- Data Gaps : Limited in vivo data for this compound; prioritize rodent models of inflammation or oncology.
- Synthetic Scalability : Optimize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
